6-Methyl Substitution Confers >5-Fold Enhancement in Anti-Proliferative Activity Against Colon Cancer Cell Lines vs. Unsubstituted Core
A direct comparison of a series of 6-substituted imidazo[1,2-a]pyridines against the HT-29 colon cancer cell line demonstrates that the 6-methyl derivative (a specific compound within the study) exhibits significantly enhanced anti-proliferative activity compared to the unsubstituted imidazo[1,2-a]pyridine core [1]. While the unsubstituted parent compound showed an IC50 of >100 µM, the 6-methyl-substituted analog achieved an IC50 of 18.5 µM, representing a >5.4-fold improvement in potency.
| Evidence Dimension | Anti-proliferative activity |
|---|---|
| Target Compound Data | IC50 = 18.5 µM |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine: IC50 > 100 µM |
| Quantified Difference | >5.4-fold lower IC50 |
| Conditions | HT-29 human colon adenocarcinoma cell line, MTT assay |
Why This Matters
This data directly proves that the 6-methyl group is not a passive structural feature but a critical determinant of biological activity, making the unsubstituted core a poor substitute for 6-methylimidazo[1,2-a]pyridine in colon cancer research applications.
- [1] Dahan-Farkas, N., Langley, C., Rousseau, A. L., Yadav, D. B., Davids, H., & de Koning, C. B. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 2011, 46(9), 4573-4583. View Source
